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Compound of Interest

Compound Name: 4-(Trimethylsilyl)-3-butyn-2-one

Cat. No.: B1224664

An In-Depth Technical Guide to 4-(Trimethylsilyl)-3-butyn-2-one

Introduction

4-(Trimethylsilyl)-3-butyn-2-one, often abbreviated as TMSB, is a versatile bifunctional
molecule that has garnered significant attention in the field of organic synthesis. As an
organosilicon compound, it incorporates a ketone, an internal alkyne, and a trimethylsilyl group,
a combination that imparts unique reactivity and stability.[1][2] The trimethylsilyl group serves
not only as a sterically influential moiety but also as a valuable protecting group for the terminal
alkyne, which can be selectively removed under specific conditions.[1] This guide provides a
comprehensive overview of its structure, synthesis, spectroscopic characterization, and key
applications, tailored for researchers and professionals in chemical and pharmaceutical
development.

Chemical Structure and Nomenclature

The structural identity of a compound is fundamental to understanding its reactivity and
function. 4-(Trimethylsilyl)-3-butyn-2-one possesses a linear four-carbon chain with a ketone
at the C2 position and a triple bond between C3 and C4. The trimethylsilyl group is attached to
the terminal carbon of the alkyne (C4).

o |[UPAC Name: 4-(trimethylsilyl)but-3-yn-2-one[1][3]

« CAS Number: 5930-98-3[1][2][3][4][5]
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Molecular Formula: C7H120Si[1][2][3]

Molecular Weight: 140.26 g/mol [1][2][5]

Canonical SMILES: CC(=0)C#C--INVALID-LINK--(C)C[1][3]

InChl Key: NQEZDDPEJMKMOS-UHFFFAOYSA-N[1]

Physicochemical Properties

The physical properties of 4-(trimethylsilyl)-3-butyn-2-one are critical for its handling,
purification, and use in reactions. It is typically supplied as a colorless to light yellow liquid.[1][2]

Property Value Source(s)
Appearance Colorless to yellow clear liquid [2]

Boiling Point 156 °C (lit.) [1]

Density 0.854 g/mL at 25 °C (lit.) [1]
Refractive Index (n20/D) 1.442 (lit.)

Flash Point 28 °C (82.4 °F) - closed cup

Synthesis and Reaction Workflow

The synthesis of 4-(trimethylsilyl)-3-butyn-2-one is most commonly achieved through the
oxidation of its corresponding secondary alcohol, (S)-4-(trimethylsilyl)-3-butyn-2-ol. This
precursor alcohol is synthesized via the nucleophilic addition of a lithium salt of a silylated
acetylene to an aldehyde, such as acetaldehyde. This two-step process is efficient and
provides a reliable route to the target ketone. The trimethylsilyl group is introduced to protect
the terminal alkyne, preventing unwanted side reactions and enhancing the stability of the
acetylenic compound.[1]

Experimental Protocol: Synthesis of 4-(Trimethylsilyl)-3-
butyn-2-one
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This protocol is adapted from a standard procedure for a similar compound and illustrates a
common synthetic pathway.[6]

Step A: Synthesis of (rac)-4-(Trimethylsilyl)-3-butyn-2-ol

Setup: A flame-dried, round-bottomed flask equipped with a magnetic stir bar and a rubber
septum under an argon atmosphere is charged with (trimethylsilyl)acetylene (1.0 eq) and dry
tetrahydrofuran (THF).

Deprotonation: The solution is cooled to -40 °C (dry ice/acetonitrile bath). tert-Butyllithium
(1.2 eq, 1.7 M in pentane) is added dropwise. The resulting mixture is stirred for 30 minutes
at -40 °C. The causality here is the need for a strong base to deprotonate the terminal
alkyne, forming the highly nucleophilic lithium acetylide.

Aldehyde Addition: Acetaldehyde (1.5 eq) is added in one portion. The reaction is stirred for
an additional 20 minutes at -40 °C.

Workup: The reaction is quenched by pouring it into a saturated aqueous solution of
ammonium chloride (NH4Cl). The aqueous layer is extracted with diethyl ether. The
combined organic extracts are washed with brine, dried over magnesium sulfate (MgSOa),
filtered, and concentrated under reduced pressure to yield the crude alcohol, which can be
purified by distillation.

Step B: Oxidation to 4-(Trimethylsilyl)-3-butyn-2-one

e Setup: A flame-dried, round-bottomed flask is charged with the crude alcohol from Step A
(1.0 eq), dichloromethane (CHzClz), and manganese dioxide (MnOz, ~10-15 eq). The use of
MnO: is a selective and mild method for oxidizing allylic and propargylic alcohols without
affecting the alkyne or silyl groups.

o Reaction: The mixture is stirred vigorously at room temperature for 30-60 minutes. Reaction
progress can be monitored by Thin Layer Chromatography (TLC).

o Workup: Upon completion, the reaction mixture is filtered through a pad of Celite to remove
the solid MnOz. The Celite pad is washed with additional CHzCl-.
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 Purification: The combined filtrate is concentrated on a rotary evaporator. The resulting
residue is purified by column chromatography or bulb-to-bulb distillation to yield pure 4-
(trimethylsilyl)-3-butyn-2-one.

Step A: Alcohol Synthesis

((Trimethylsilyl)acetylene) Acetaldehyde

1. t-BuLi, THF
2.-40°C

(Lithium Acetylide Intermediate)

2. Add Acetaldehyde
3. Quench (NH4CI)

Grac)-4-(TrimethylsiIyI)-3—butyn-2—oD

Step B: Oxidation

Grac)-4-(TrimethylsiIyI)-3-butyn-2-oD

MnO2, CH2CI2
Room Temp.

G—(TrimethylsiIyI)-3-butyn—2—ona

Click to download full resolution via product page

Caption: Synthetic workflow for 4-(trimethylsilyl)-3-butyn-2-one.

Spectroscopic Characterization
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Structural elucidation and purity assessment are performed using standard spectroscopic
techniques. The following table summarizes the expected data for confirming the identity of 4-
(trimethylsilyl)-3-butyn-2-one.

Technique Expected Observations

0 ~2.35 (s, 3H, -C(=0)CHs), 6 ~0.20 (s, 9H, -
Si(CHs)3)

1H NMR

5 ~184 (C=0), & ~104 (Si-C=C-), & ~95 (-C=C-
C=0), & ~33 (-CH3), & ~-1 (-Si(CH3)3)

13C NMR

~2150 (C=C stretch, silyl-substituted alkyne),
FT-IR (film, cm™1) ~1680 (C=0 stretch, conjugated ketone), ~1250
& ~845 (Si-CHs bends)

m/z 140 (M*), 125 ([M-CHs]*), 97 ([M-

Mass Spec () COCH3]*), 73 ([Si(CH3)3]*)

Note: NMR chemical shifts (d) are predicted and may vary slightly based on the solvent used.
The provided data is analogous to that of similar structures.[6]

Reactivity and Applications in Drug Development

The synthetic utility of 4-(trimethylsilyl)-3-butyn-2-one stems from the distinct reactivity of its
functional groups. It is a valuable building block in the synthesis of complex organic molecules
and active pharmaceutical ingredients (APIs).[2]

o Asymmetric Reduction: The ketone functionality can be stereoselectively reduced to form
chiral propargyl alcohols like (S)-4-(trimethylsilyl)-3-butyn-2-ol.[7] This transformation is often
achieved using biocatalytic methods with microorganisms such as Candida parapsilosis,
yielding high enantiomeric purity.[7][8] These chiral alcohols are key intermediates for
synthesizing bioactive molecules, including 5-lipoxygenase inhibitors.[7]

o Synthesis of Entecavir: 4-(trimethylsilyl)-3-butyn-2-one is a documented starting material
in the total synthesis of Entecavir, a potent antiviral drug used to treat hepatitis B virus
infection. This highlights its importance in medicinal chemistry and process development.
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o Alkyne Chemistry: The silyl-protected alkyne can participate in various coupling reactions.
The trimethylsilyl group can be easily removed (desilylation) using fluoride sources (e.g.,
TBAF) or basic conditions to reveal a terminal alkyne, which can then undergo reactions like
Sonogashira coupling, click chemistry, or further functionalization.[1]

o Protecting Group: The trimethylsilyl group itself acts as a robust protecting group for the
terminal alkyne, preventing its participation in reactions until its removal is desired. This
strategic protection is a cornerstone of modern multi-step organic synthesis.[1]

. (S)-4-(Trimethylsilyl)-3-butyn-2-ol
Qi{g{gf{iﬁ% (Chiral Intermediate)
Desilylation
(e.g., TBAF) > Terminal Alkyne Coupling Rxns > Coupling Products
Total Synthesis (3-Butyn-2-one) (e.g., Sonogashira)

Intermediate

4-(Trimethylsilyl)-3-butyn-2-one

Complex Molecules
(e.g., Entecavir)

Click to download full resolution via product page

Caption: Key synthetic transformations of 4-(trimethylsilyl)-3-butyn-2-one.

Safety and Handling

4-(Trimethylsilyl)-3-butyn-2-one is classified as a flammable liquid and vapor (H226). It can
cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation
(H335). Appropriate personal protective equipment (PPE), including safety glasses, gloves, and
a lab coat, should be worn. All manipulations should be conducted in a well-ventilated fume
hood. Store in a cool, well-ventilated area, away from ignition sources.[9]

Conclusion

4-(Trimethylsilyl)-3-butyn-2-one is a strategically important reagent in organic chemistry. Its
unique combination of a ketone, a protected alkyne, and a silyl group provides a platform for
diverse chemical transformations. From its role in the asymmetric synthesis of chiral building
blocks to its application in the total synthesis of complex antiviral drugs, TMSB continues to be
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a valuable tool for researchers and drug development professionals, enabling the precise and
efficient construction of sophisticated molecular architectures.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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